molecular formula C13H12INO B5621673 6-iodo-2-(2-phenylethyl)-3-pyridinol

6-iodo-2-(2-phenylethyl)-3-pyridinol

Cat. No. B5621673
M. Wt: 325.14 g/mol
InChI Key: WXTHAEDEWNTWSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which includes derivatives like 6-iodo-2-(2-phenylethyl)-3-pyridinol, involves a low-temperature aryl bromide-to-alcohol conversion as a crucial step. These compounds demonstrate significant antioxidant properties. For example, Wijtmans et al. (2004) reported the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols using this method, showcasing their potential as chain-breaking antioxidants (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structures of these compounds, including 6-iodo-2-(2-phenylethyl)-3-pyridinol, are characterized by their stability and the presence of iodine, which plays a significant role in their reactivity and potential antioxidant properties. Studies like those by Nikam and Kappe (2017) have explored the structure and synthesis of related pyridinol derivatives, contributing to the understanding of their molecular structure (Nikam & Kappe, 2017).

Chemical Reactions and Properties

The reactivity of 6-iodo-2-(2-phenylethyl)-3-pyridinol and similar compounds towards chain-carrying peroxyl radicals in organic solutions has been examined. Wijtmans et al. (2004) revealed that these pyridinols are highly effective phenolic antioxidants, demonstrating their importance in chemical reactions involving radical species (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties of 6-iodo-2-(2-phenylethyl)-3-pyridinol derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of iodine and phenylethyl groups. However, specific studies on these properties were not found in the searched literature, suggesting an area for future research.

Chemical Properties Analysis

The chemical properties, including basicity, stability to air oxidation, and reactivity towards peroxyl radicals, are significant for understanding the potential applications of 6-iodo-2-(2-phenylethyl)-3-pyridinol. As noted, compounds like 2,4-dimethyl-3-pyridinol exhibit remarkable stability to air oxidation and possess strong antioxidant capabilities, highlighting the chemical robustness of these molecules (Wijtmans et al., 2004).

properties

IUPAC Name

6-iodo-2-(2-phenylethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c14-13-9-8-12(16)11(15-13)7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHAEDEWNTWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C=CC(=N2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-(2-phenylethyl)pyridin-3-ol

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